

A Technical Guide to the Historical Synthesis of Trinitromethane (Nitroform)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trinitromethane**

Cat. No.: **B1605510**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical methodologies for the preparation of **trinitromethane**, also known as nitroform. It details key experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways through diagrams.

Introduction

Trinitromethane, $\text{HC}(\text{NO}_2)_3$, is a highly acidic and energetic nitroalkane first obtained as its ammonium salt in 1857 by the Russian chemist Leon Nikolaevich Shishkov.^[1] Due to its high oxygen content and the ability to form a range of salts, it has been a compound of significant interest, primarily as an intermediate in the synthesis of explosives and propellants.^{[2][3]} Historically, several methods have been developed for its synthesis, each with unique characteristics and challenges. This guide explores the core historical methods for the preparation of this important chemical compound.

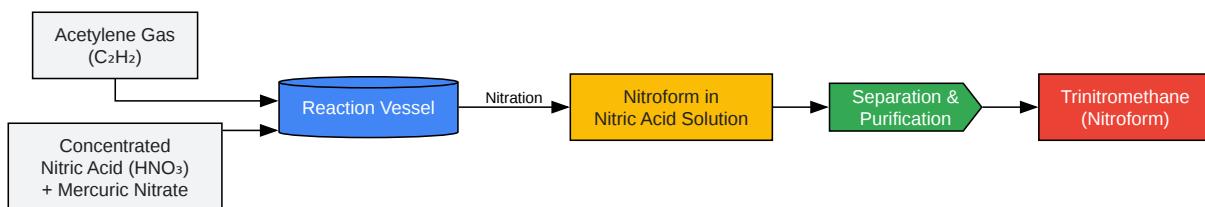
Historical Synthesis Methods and Experimental Protocols

Several key methods have been historically employed for the synthesis of **trinitromethane**. The most prominent among these are the nitration of acetylene, the hydrolysis of tetrinitromethane, and the nitration of various organic precursors like isopropanol and acetone.

Nitration of Acetylene

Discovered in 1900, the reaction of acetylene with anhydrous nitric acid became a significant industrial process for producing nitroform during the 20th century.^[1] This method typically involves the use of a mercury salt catalyst.^{[3][4][5][6]}

Reaction Pathway:

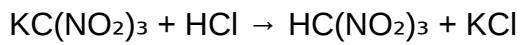
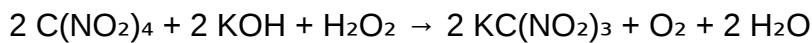

The overall reaction is complex, but can be generally represented as:

Experimental Protocol (Conceptual):

Detailed historical industrial protocols are not fully available in the provided literature, but the general principle involves bubbling acetylene gas through concentrated nitric acid in the presence of a mercuric nitrate catalyst.^{[4][5]} The resulting nitroform is then present in the nitric acid solution and requires subsequent separation and purification.^[7]

Logical Workflow for Acetylene Nitration:

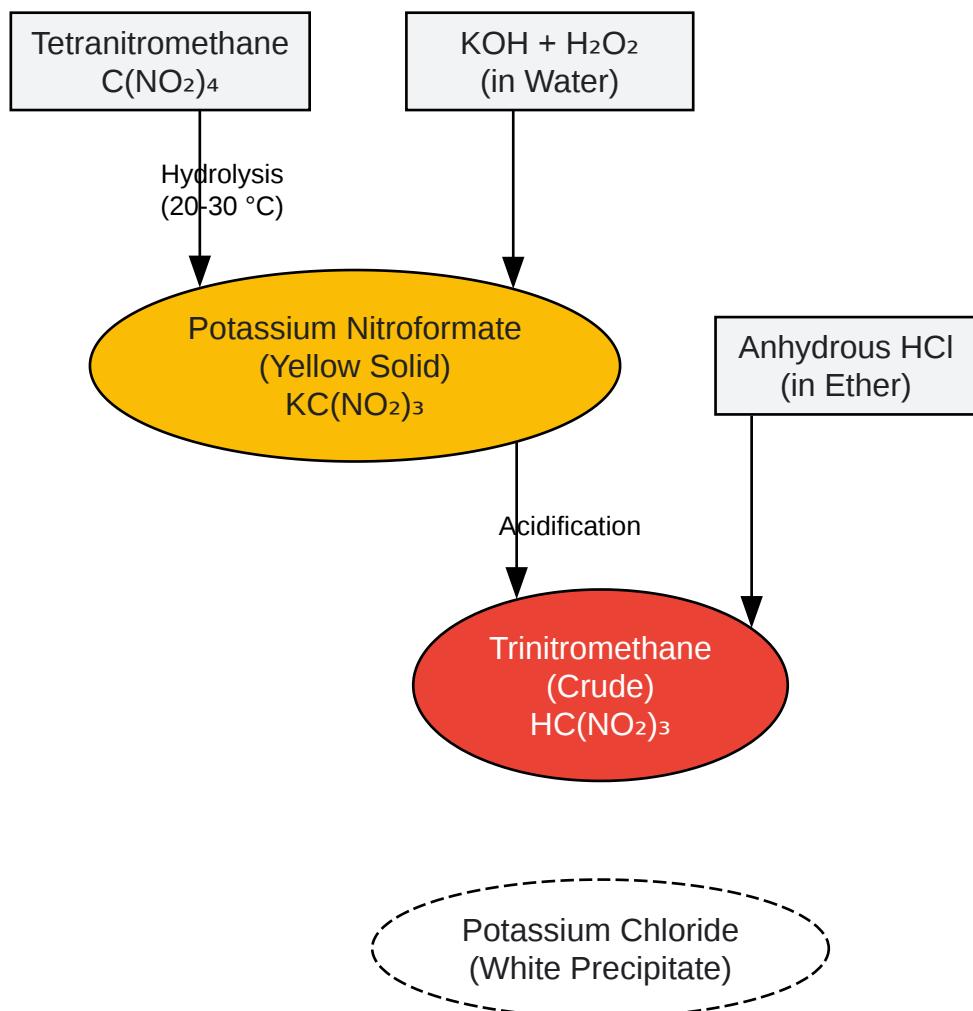
[Click to download full resolution via product page](#)



Caption: Workflow for **Trinitromethane** production from Acetylene.

Hydrolysis of Tetranitromethane

A common laboratory-scale synthesis of **trinitromethane** involves the mild basic hydrolysis of tetranitromethane.^{[1][8]} This method is known for producing a high yield of the potassium salt

of **trinitromethane**, which can then be converted to the free acid.


Reaction Pathway:

Experimental Protocol:

- Preparation of the Reagent Solution: A solution of 168 g of potassium hydroxide in 350 mL of water is prepared in a 1000-mL round-bottomed flask and cooled to 5 °C in a salt-ice bath.[2][8]
- Addition of Hydrogen Peroxide: While stirring, 108 mL of 30% hydrogen peroxide is added to the cooled potassium hydroxide solution.[2][8]
- Addition of Tetranitromethane: 117 mL of tetranitromethane is added at a rate that maintains the reaction temperature between 20-25 °C.[2][8]
- Reaction Completion: The temperature is then allowed to rise to 30 °C over a period of 15 minutes.[2][8]
- Isolation of Potassium Nitroformate: The resulting bright yellow solid (potassium salt of **trinitromethane**) is collected by filtration using glass filter paper due to its high acidity. The solid is washed with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then air-dried. This step yields 100% of the potassium salt.[2][8]
- Conversion to **Trinitromethane**: The potassium salt is suspended in anhydrous ethyl ether, and anhydrous hydrogen chloride gas is passed through the suspension until the yellow color disappears.[2][8]
- Final Product Isolation: The white precipitate of potassium chloride is filtered off and washed with anhydrous ethyl ether. The ether is evaporated from the filtrate under reduced pressure to yield crude **trinitromethane**, which can be further purified by sublimation.[2]

Reaction Diagram for Hydrolysis of Tetranitromethane:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Trinitromethane** from Tetranitromethane.

Nitration of Isopropyl Alcohol

The nitration of isopropyl alcohol with concentrated nitric acid is another historical method for producing **trinitromethane**.^{[7][8]} This method avoids the use of a mercury catalyst.

Experimental Protocol:

- Reaction Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.^{[7][8]}

- Initial Charge: 140 mL (3.33 moles) of 98% nitric acid is introduced into the flask and warmed to approximately 60 °C.[7][8]
- Addition of Isopropyl Alcohol: 20 mL (0.26 mole) of isopropyl alcohol is added dropwise over a 10-minute interval, with external cooling to maintain the temperature at 60 °C.[7][8]
- Reaction Period: The solution is then heated to about 70 °C and held at this temperature for 2 hours. Significant evolution of brown gaseous fumes is observed during this nitration.[7][8]
- Product Isolation: The solution is subsequently cooled to ambient temperature for analysis and extraction of the nitroform.[7]

Nitration of Acetone

Acetone can also serve as a starting material for the synthesis of **trinitromethane** through reaction with an excess of nitric acid.[9]

Experimental Protocol (General):

The process involves reacting acetone with an excess of a nitronium ion source, preferably nitric acid with a concentration of 70% or greater. The reaction is typically conducted at a temperature range of 30 °C to 150 °C.[9] For instance, 98% nitric acid can be warmed to about 60 °C, and acetone is added while maintaining the temperature.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the historical preparation methods of **trinitromethane**.

Table 1: Comparison of Historical Synthesis Methods for **Trinitromethane**

Method	Starting Material	Key Reagents	Catalyst	Yield	Reference
Nitration of Acetylene	Acetylene	Concentrated Nitric Acid	Mercuric Nitrate	Not specified in provided text	[1][3][4][5][6]
Hydrolysis of Tetranitromethane	Tetranitromethane	KOH, H ₂ O ₂ , HCl	None	85-90% (crude)	[2]
Nitration of Isopropyl Alcohol	Isopropyl Alcohol	98% Nitric Acid	None	Up to 50-58%	[8]
Nitration of Acetone	Acetone	>70% Nitric Acid	None	Up to 60% conversion	[9]
Nitration of Potassium Dinitroacetyl Urea	Potassium Dinitroacetyl Urea	Concentrated H ₂ SO ₄ , Concentrated HNO ₃	None	68%	[6]

Table 2: Reagent Quantities and Reaction Conditions for Selected Methods

Method	Starting Material (Amount)	Key Reagents (Amount)	Temperature	Duration	Reference
Hydrolysis of Tetranitromethane	Tetranitromethane (117 mL)	KOH (168 g) in 350 mL H ₂ O, 30% H ₂ O ₂ (108 mL)	5 °C to 30 °C	Not specified	[2][8]
Nitration of Isopropyl Alcohol	Isopropyl Alcohol (20 mL, 0.26 mole)	98% Nitric Acid (140 mL, 3.33 moles)	60 °C to 70 °C	2 hours	[7][8]

Conclusion

The historical preparation of **trinitromethane** has evolved from early laboratory curiosities to larger-scale industrial processes. The choice of method was often dictated by the available starting materials, safety considerations, and the desired scale of production. While the nitration of acetylene was a prominent industrial method, the hydrolysis of tetranitromethane offered a high-yield laboratory synthesis. The nitration of more common organic precursors like isopropyl alcohol and acetone represented efforts to develop more economical and catalyst-free processes. This guide provides a foundational understanding of these historical synthetic routes for professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trinitromethane - Wikipedia [en.wikipedia.org]
- 2. Synthesis of trinitromethane [a.osmarks.net]
- 3. A novel synthesis of nitroform by the nitrolysis of cucurbituril [html.rhhz.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Tetranitromethane - Wikipedia [en.wikipedia.org]
- 6. WO2003018514A1 - Method of preparing nitroform - Google Patents [patents.google.com]
- 7. US4122124A - Production of trinitromethane - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Preparation of trinitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US3491160A - Process for producing nitroform - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Historical Synthesis of Trinitromethane (Nitroform)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605510#historical-methods-for-the-preparation-of-trinitromethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com